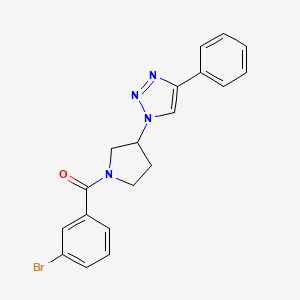

(3-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

The compound “(3-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” features a 3-bromophenyl group attached to a methanone scaffold, which is further linked to a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1,2,3-triazole moiety. The pyrrolidine ring introduces conformational flexibility, which may influence binding interactions in biological systems. Crystallographic refinement tools like SHELXL are critical for elucidating its 3D structure .

Properties

IUPAC Name |

(3-bromophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O/c20-16-8-4-7-15(11-16)19(25)23-10-9-17(12-23)24-13-18(21-22-24)14-5-2-1-3-6-14/h1-8,11,13,17H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGAIDJLGUDKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a bromobenzene moiety and a pyrrolidine ring linked to a triazole, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 372.26 g/mol. The presence of the triazole ring is particularly noteworthy due to its established pharmacological properties, which include:

- Antimicrobial Activity : The triazole moiety has been associated with antifungal and antibacterial properties.

- Anticancer Potential : Compounds containing triazole rings have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of triazole-containing compounds. For instance, related compounds have demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Activity

The anticancer potential of the compound can be inferred from studies on structurally similar triazoles. Research indicates that these compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of similar structures have shown IC50 values in the micromolar range against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The bromine substitution at the phenyl ring enhances lipophilicity, which may improve membrane permeability and bioavailability. Additionally, modifications on the pyrrolidine and triazole rings can lead to variations in potency and selectivity against specific biological targets .

Study 1: Inhibition of Butyrylcholinesterase (BChE)

A study focusing on similar compounds demonstrated their ability to inhibit BChE, an enzyme linked to Alzheimer's disease. The results showed that certain derivatives exhibited improved selectivity towards BChE compared to acetylcholinesterase (AChE), suggesting potential for cognitive enhancement .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound 9 | 2.68 ± 0.28 | High |

| Compound 23 | 6.9 | Moderate |

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of related triazole compounds using DPPH radical scavenging assays. The results indicated that these compounds effectively neutralized free radicals, which is critical in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Pyrrolidine Scaffolds

Table 1: Key Structural Analogues and Properties

Key Comparisons

- Triazole modifications: Replacing the 4-phenyl group with oxadiazole (e.g., in compounds) introduces additional hydrogen-bond acceptors, which may enhance target binding but reduce metabolic stability .

- Synthetic Yields: Analogues with smaller substituents (e.g., thiophene) are synthesized in higher yields (e.g., 88% for triazole-oxepane derivatives in ) compared to bulkier groups like quinoline, which may require longer reaction times or harsher conditions .

Crystallographic Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.